3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid, also known as 3-ATPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that can be synthesized in the laboratory. 3-ATPA has been widely used in research studies due to its low toxicity and high solubility. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been widely used in scientific research due to its low toxicity and high solubility. It has been used in studies related to medicinal chemistry, biochemistry, and pharmaceuticals. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been used as a reagent in the synthesis of various organic compounds, such as amino acid derivatives, peptides, and nucleosides. It has also been used as a catalyst in organic reactions, such as the Diels-Alder reaction. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been used to study the structure and function of proteins, enzymes, and other biomolecules.
Mechanism Of Action
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that acts as a proton donor in biochemical reactions. It is believed to act as a proton donor by forming hydrogen bonds with the amino acid residues of proteins and enzymes. These hydrogen bonds can destabilize the structure of proteins and enzymes, leading to changes in their function.
Biochemical And Physiological Effects
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid can inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and fats. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has also been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as insulin and glucagon.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid in laboratory experiments is its low toxicity and high solubility. This allows researchers to use it in a wide range of experiments without having to worry about potential toxicity. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid is relatively inexpensive and easy to synthesize in the laboratory. However, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has a few limitations. It is not very stable and can degrade over time. Additionally, it can react with other compounds and form unwanted by-products.
Future Directions
The potential applications of 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid in scientific research are vast. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new drugs and therapies for various diseases. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new diagnostic tools for the detection and diagnosis of diseases. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used to study the structure and function of proteins, enzymes, and other biomolecules. Finally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new materials for use in the medical field.
properties
IUPAC Name |
2-[3-amino-2-(trifluoromethyl)pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7-6(12)4(1-2-13-7)3-5(14)15/h1-2H,3,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXBWTSKNSJLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CC(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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